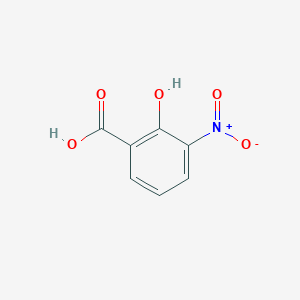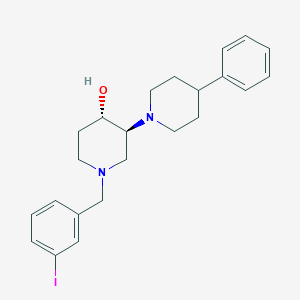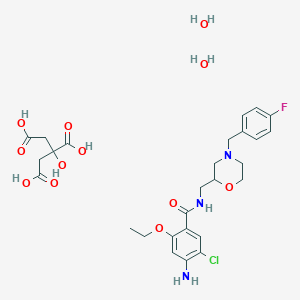
Mosapride citrate dihydrate
Vue d'ensemble
Description
Mosapride citrate dihydrate is a selective 5-HT4 receptor agonist . It is used to stimulate gastric motility and is found effective against chronic gastritis, functional dyspepsia, and gastro-oesophageal reflux disease . It is also useful in treating many other symptoms associated with gastrointestinal disorders .
Synthesis Analysis
The synthesis of Mosapride citrate dihydrate involves the addition of Mosapride Base to ethanol and dissolving under reflux for 30 minutes. Anhydrous citric acid is then dissolved in purified water, added dropwise, and Mosapride citric acid dihydrate seed is added while maintaining the temperature at 70 to 75°C, followed by stirring for 30 minutes to prepare a reaction product .
Molecular Structure Analysis
The molecular formula of Mosapride citrate dihydrate is C27H37ClFN3O12 . The exact mass is not available, but the molecular weight is 650.050 .
Chemical Reactions Analysis
Mosapride citrate dihydrate can be prepared by refluxing Mosapride and phospholipids at different temperatures, for different times, and using different mosapride: phosphatidylcholine (PC) molar ratios .
Physical And Chemical Properties Analysis
The molecular weight of Mosapride citrate dihydrate is 650.0 g/mol . The elemental analysis shows that it contains C, 49.89; H, 5.74; Cl, 5.45; F, 2.92; N, 6.46; O, 29.53 .
Applications De Recherche Scientifique
Enhancement of Bioavailability
Mosapride citrate dihydrate: is used to improve the bioavailability of drugs. Research has shown that by creating pharmacosomes of mosapride citrate, its physicochemical properties can be enhanced, leading to increased bioavailability . This is particularly beneficial for drugs with low oral bioavailability, as it can significantly improve their therapeutic efficacy.
Treatment of Gastrointestinal Disorders
As a selective serotonin 5-HT4 receptor agonist , mosapride citrate dihydrate is employed in the short-term treatment of gastroesophageal reflux disease (GERD) and related symptoms . It’s also used for gastrointestinal symptoms associated with chronic gastritis, irritable bowel syndrome, and functional dyspepsia, providing a broad spectrum of applications in gastrointestinal research.
Gastro Retentive Drug Delivery Systems
Mosapride citrate dihydrate is formulated into gastro retentive floating sustained release dosage forms . These systems are designed to remain in the gastric region for extended periods, enhancing the drug’s residence time in the stomach and leading to more consistent absorption profiles .
Development of Floating Matrix Tablets
The compound is used in the development of floating matrix tablets . These tablets are capable of floating in the stomach for prolonged periods, ensuring that the drug is released slowly and at a controlled rate, which is crucial for drugs that are primarily absorbed in the stomach .
Solubility Enhancement
Research has focused on improving the solubility of mosapride citrate dihydrate through the formation of co-crystals . Enhanced solubility can lead to better absorption and efficacy of the drug, especially for compounds with poor water solubility .
3D-Printed Drug Delivery Devices
The advent of 3D printing technology has opened new avenues for drug delivery systems. Mosapride citrate dihydrate has been incorporated into 3D-printed floating tablets, which can be tailored for individual patient needs, offering a novel approach to personalized medicine .
Mécanisme D'action
Target of Action
Mosapride citrate dihydrate primarily targets the 5-HT4 receptors . These receptors are a subtype of serotonin receptors and play a crucial role in the gastrointestinal tract. The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist .
Mode of Action
Mosapride citrate dihydrate acts as a selective 5-HT4 agonist . It stimulates the 5-HT4 receptors in the gastrointestinal nerve plexus, which increases the release of acetylcholine . This results in the enhancement of gastrointestinal motility and gastric emptying . The major active metabolite of mosapride, M1, additionally acts as a 5HT3 antagonist , which further accelerates gastric emptying .
Biochemical Pathways
The activation of 5-HT4 receptors by mosapride leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This action affects the neuroactive ligand-receptor interaction and serotonergic synapse pathways .
Pharmacokinetics
The pharmacokinetics of mosapride citrate dihydrate reveal that it has a rapid absorption rate, with peak plasma levels reached within 0.5-1 hour after dosing . The oral bioavailability of mosapride varies between genders, being 7% in males and 47% in females, suggesting extensive first-pass metabolism in males . The apparent half-lives range from 1.4-2.0 hours .
Result of Action
The action of mosapride citrate dihydrate results in accelerated gastric emptying and enhanced motility throughout the whole of the gastrointestinal tract in humans . This makes it useful for the treatment of conditions such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, mosapride also exerts anti-inflammatory effects on the gastrointestinal tract .
Action Environment
The efficacy and stability of mosapride citrate dihydrate can be influenced by various environmental factors. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal absorption . Furthermore, due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects , indicating a high degree of safety in its use.
Safety and Hazards
Mosapride citrate dihydrate can cause serious eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
Orientations Futures
Propriétés
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIQHMTGSGTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClFN3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979874 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mosapride citrate dihydrate | |
CAS RN |
636582-62-2, 156925-25-6 | |
| Record name | Mosapride citrate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0636582622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mosapride citrate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide citrate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOSAPRIDE CITRATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73033I28Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mosapride Citrate Dihydrate interact with its target and what are the downstream effects?
A1: Mosapride Citrate Dihydrate is a prokinetic agent that acts as a selective 5-HT4 receptor agonist. [, , ] While its principal metabolite shows affinity for 5-HT3 receptors, acting as a potent antagonist, Mosapride Citrate Dihydrate itself primarily exerts its action through the 5-HT4 receptor. [, , ] This interaction stimulates gastrointestinal motility, making it beneficial for treating conditions like gastroesophageal reflux disease, chronic gastritis, nonulcer dyspepsia, and diabetic gastropathy. [, , ]
Q2: What are the key considerations for formulating Mosapride Citrate Dihydrate into orodispersible tablets?
A2: Developing orodispersible tablets for Mosapride Citrate Dihydrate requires careful selection of superdisintegrants to achieve rapid disintegration and dissolution in the oral cavity. [, , ] Studies have evaluated different superdisintegrants, including Croscarmellose Sodium (Ac-Di-Sol), Crospovidone (Polyplasdone XL), and Sodium Starch Glycolate (Primojel), at varying concentrations to optimize these parameters. [, , ]
Q3: Has there been any research on developing sustained-release formulations of Mosapride Citrate Dihydrate?
A3: Yes, researchers have investigated sustained-release formulations of Mosapride Citrate Dihydrate using hydrophilic matrix polymers like Hydroxypropyl Methylcellulose (HPMC) of different viscosity grades. [, ] These studies focused on achieving a prolonged drug release profile to potentially reduce dosing frequency and minimize dose-dependent side effects. [, ]
Q4: Are there any validated analytical methods for quantifying Mosapride Citrate Dihydrate in pharmaceutical formulations?
A5: Yes, researchers have developed and validated a UV-spectrophotometric method for the simultaneous estimation of Mosapride Citrate Dihydrate and Pantoprazole Sodium Sesquihydrate in capsule formulations. [] This method offers a simple, rapid, and cost-effective way to determine the concentration of these active ingredients. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




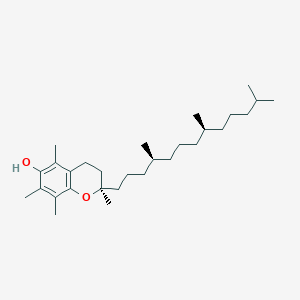

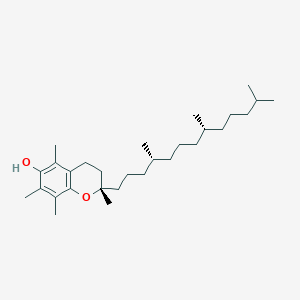

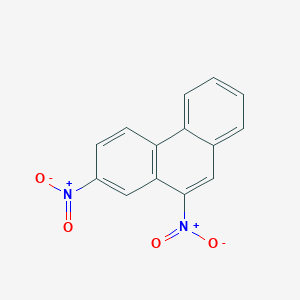
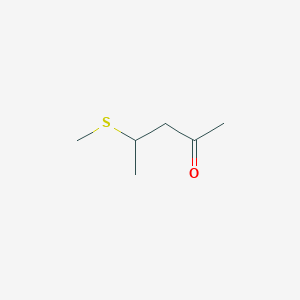

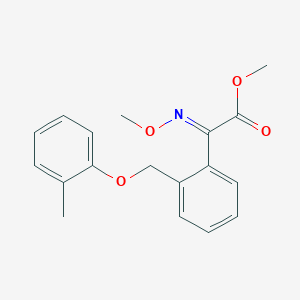

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
